Home > Products > Screening Compounds P116688 > Levobunolol hydrochloride
Levobunolol hydrochloride - 27912-14-7

Levobunolol hydrochloride

Catalog Number: EVT-273328
CAS Number: 27912-14-7
Molecular Formula: C17H26ClNO3
Molecular Weight: 327.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levobunolol hydrochloride is the hydrochloride salt form of levobunolol, a non-selective beta-adrenergic blocking agent. [] It's classified as a synthetic aryloxypropanolamine derivative. [] In scientific research, levobunolol hydrochloride is primarily studied for its effects on aqueous humor production, making it relevant to glaucoma research. []

Future Directions
  • Novel Drug Delivery Systems: Further research can focus on developing and optimizing controlled-release delivery systems for Levobunolol hydrochloride, such as nanoparticles and microparticles, to improve its ocular bioavailability and therapeutic outcomes. []
  • Drug Combinations: Investigating the efficacy and safety of levobunolol hydrochloride in combination with other antiglaucoma medications, such as prostaglandin analogs and carbonic anhydrase inhibitors, can lead to improved treatment strategies. []
  • Molecular Mechanisms: Further exploration of the specific molecular pathways involved in the action of levobunolol hydrochloride on ocular tissues, including the role of different β-adrenergic receptor subtypes and downstream signaling pathways, can provide a more comprehensive understanding of its pharmacological effects. []
  • Long-term Effects: Investigating the long-term effects of Levobunolol hydrochloride on ocular health, including its potential impact on corneal endothelial cell density and function, as well as its influence on the trabecular meshwork, could provide valuable insights for optimizing its clinical use. []

Bisoprolol Fumarate

  • Relevance: A study explored the spectrophotometric determination of both Bisoprolol fumarate and Levobunolol hydrochloride in pharmaceutical forms [], highlighting their shared chemical class and analytical challenges.

Carteolol Hydrochloride

  • Relevance: Research on human corneal epithelial cells exposed to UVB radiation compared the protective effects of various beta-blockers, including Levobunolol hydrochloride and Carteolol hydrochloride []. Results revealed that both drugs provided protection, but Carteolol hydrochloride demonstrated a broader range of protective action against UVB-induced damage.

Timolol Maleate

  • Relevance: Numerous studies utilized Timolol maleate as a comparative agent to Levobunolol hydrochloride. These studies aimed to evaluate the efficacy, safety, and tolerability profiles of both drugs in treating glaucoma or ocular hypertension [, , , , , , , , ].

Betaxolol Hydrochloride

  • Relevance: Similar to Timolol maleate, Betaxolol hydrochloride served as a comparator to Levobunolol hydrochloride in several studies [, , , , ]. This comparison aided in assessing the efficacy and safety profiles of both drugs for ocular hypertension and open-angle glaucoma.

Nipradilol

  • Relevance: In studies evaluating the protective effects of various compounds against UVB-induced damage in human corneal epithelial cells, Nipradilol was included alongside Levobunolol hydrochloride []. This inclusion aimed to assess and compare their respective abilities to mitigate UVB-related cellular damage.

Dihydrolevobunolol

  • Relevance: Research investigated the electrochemical reduction and voltammetric determination of Levobunolol hydrochloride in various matrices, including human serum []. The study highlighted the presence of Dihydrolevobunolol as a significant metabolite that must be considered during analysis. Additionally, research examined the ocular metabolism of Levobunolol hydrochloride, focusing on the formation and distribution of Dihydrolevobunolol []. This study provided crucial insights into the metabolic pathway and ocular distribution of the active metabolite.

Pilocarpine Hydrochloride

  • Relevance: Studies investigated the combined effects of Levobunolol hydrochloride and Pilocarpine hydrochloride on elevated intraocular pressure [, ]. This research aimed to evaluate the efficacy and safety of using both drugs concurrently to achieve better IOP control.

Brimonidine Tartrate

  • Relevance: Research examined the efficacy of different topical antiglaucoma agents, including Brimonidine tartrate, in managing silicone oil glaucoma []. This study compared its effectiveness to other treatments like Levobunolol hydrochloride in addressing elevated IOP following silicone oil tamponade.

Latanoprost

  • Relevance: Similar to Brimonidine tartrate, Latanoprost was investigated for its efficacy in treating silicone oil glaucoma []. The research compared its effectiveness with other agents, including Levobunolol hydrochloride, in managing this specific type of glaucoma.

Atenolol

  • Relevance: A case report mentioned a patient receiving Atenolol for hypertension while undergoing a glaucoma treatment evaluation involving Levobunolol hydrochloride []. This information highlights the potential for co-administration of these medications in patients with concurrent conditions.

Metipranolol

  • Relevance: A double-blind study directly compared the local subjective tolerance of Levobunolol hydrochloride and Metipranolol in individuals with increased intraocular pressure []. The study assessed and compared patient comfort levels concerning burning and stinging sensations associated with each medication.
Overview

Levobunolol hydrochloride is a beta-adrenergic antagonist primarily used in the treatment of glaucoma and ocular hypertension. It acts by reducing intraocular pressure through its antagonistic effects on the beta-adrenergic receptors in the eye. The compound is a small molecule drug classified under beta blockers, specifically targeting both beta-1 and beta-2 adrenergic receptors, making it effective in managing conditions related to elevated eye pressure .

Source

Levobunolol hydrochloride was first approved for clinical use in the United States on December 19, 1985. It is marketed by Allergan, Inc., among other pharmaceutical companies. The compound's development and approval were driven by its efficacy in treating open-angle glaucoma, a common form of glaucoma characterized by gradual vision loss due to increased intraocular pressure .

Classification
  • Type: Small molecule drug
  • Class: Beta-adrenergic antagonist
  • Target: Beta-adrenergic receptors
  • Therapeutic Areas: Eye diseases, specifically glaucoma .
Synthesis Analysis

Levobunolol hydrochloride can be synthesized through various methods, primarily focusing on asymmetric synthesis techniques. One notable method involves the use of chiral epichlorohydrin as a starting material. This method allows for the selective formation of the desired enantiomer of levobunolol through asymmetric reactions.

Methods and Technical Details

  1. Chemo-Enzymatic Synthesis: This approach utilizes lipase enzymes for the kinetic resolution of racemic mixtures, achieving high enantiomeric excess (up to 98%) with reasonable yields (approximately 35%) .
  2. Direct Asymmetric Synthesis: A direct method involves using chiral intermediates and specific reaction conditions to yield levobunolol hydrochloride without forming unwanted byproducts. This process typically includes reduction reactions with various reducing agents like ammonium formate or sodium formate .
  3. Chemical Intermediates: The synthesis often employs intermediates such as 5-hydroxy-1-tetralone, which undergoes further transformations to yield the final product .
Molecular Structure Analysis

Levobunolol hydrochloride has a complex molecular structure that contributes to its pharmacological activity.

Structure and Data

  • Molecular Formula: C17H26ClNO3
  • Molecular Weight: Approximately 291.385 g/mol
  • InChIKey: DNTDOBSIBZKFCP-YDALLXLXSA-N
  • CAS Registry Number: 27912-14-7
  • IUPAC Name: 5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-one .

The structure features a naphthalene backbone with hydroxyl and amino functional groups that are critical for its interaction with beta-adrenergic receptors.

Chemical Reactions Analysis

Levobunolol hydrochloride participates in various chemical reactions that are essential for its synthesis and functionality.

Reactions and Technical Details

  1. Reduction Reactions: Key to its synthesis, these reactions convert ketones or aldehydes into alcohols, which are pivotal intermediates in forming the final compound.
  2. Kinetic Resolution: Enzymatic methods leverage the differences in reaction rates between enantiomers to selectively produce one over the other, enhancing purity and yield .
  3. Stability Studies: Chemical stability assessments are crucial for ensuring that levobunolol maintains its efficacy over time when formulated as an ophthalmic solution.
Mechanism of Action

Levobunolol hydrochloride functions primarily as a non-selective beta-adrenergic antagonist.

Process and Data

Upon administration, levobunolol binds to beta-adrenergic receptors located in the ciliary body of the eye. This binding inhibits the action of catecholamines (such as adrenaline), leading to decreased production of aqueous humor and consequently lowering intraocular pressure. The drug's half-life is approximately 20 hours, allowing for effective once or twice daily dosing .

Physical and Chemical Properties Analysis

Levobunolol hydrochloride exhibits distinct physical and chemical properties that influence its formulation and therapeutic use.

Physical Properties

  • State: Solid
  • Melting Point: 209–211 °C
  • Solubility: Water solubility is low at approximately 0.251 mg/mL .

Chemical Properties

  • LogP (Partition Coefficient): Approximately 2.40, indicating moderate lipophilicity.
  • pKa Values:
    • Strongest Acidic pKa: 14.09
    • Strongest Basic pKa: 9.75
  • Polar Surface Area: 58.56 Ų, which affects its absorption characteristics.

These properties are critical for determining the drug's bioavailability and interaction with biological membranes.

Applications

Levobunolol hydrochloride is primarily used in clinical settings for managing eye diseases:

  • Treatment of Glaucoma: It effectively reduces elevated intraocular pressure in patients with open-angle glaucoma.

The compound's ability to lower intraocular pressure makes it an essential medication in ophthalmology, contributing significantly to patient care in managing chronic eye conditions .

Properties

CAS Number

27912-14-7

Product Name

Levobunolol hydrochloride

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

Molecular Formula

C17H26ClNO3

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1

InChI Key

DNTDOBSIBZKFCP-YDALLXLXSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl

Solubility

Soluble in DMSO

Synonyms

AKBeta
Apo Levobunolol
Apo-Levobunolol
ApoLevobunolol
Betagan
Levobunolol
Levobunolol Hydrochloride
Novo Levobunolol
Novo-Levobunolol
NovoLevobunolol
PMS Levobunolol
PMS-Levobunolol
PMSLevobunolol
ratio Levobunolol
ratio-Levobunolol
Ultracortenol
Vistagan
W 7000A
W-7000A
W7000A

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.